Atracurium besylate, chemically known as 2-(2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium benzenesulfonate, is a nondepolarizing skeletal muscle relaxant used primarily in anesthesia. It is classified as an intermediate-duration neuromuscular blocking agent and has a molecular weight of approximately 1243.49 g/mol, with the molecular formula C65H82N2O18S2 . Atracurium besylate is notable for its unique mechanism of action and its breakdown process, which makes it suitable for patients with certain medical conditions.
Atracurium besylate is derived from natural alkaloids and is synthesized through various chemical processes involving tetrahydropapaverine and other reagents. It belongs to the class of benzylisoquinolinium compounds and is closely related to other neuromuscular blockers such as d-tubocurarine. Its classification as a neuromuscular blocking agent allows it to be utilized in surgical settings for muscle relaxation during procedures such as intubation and cesarean sections .
The synthesis of atracurium besylate involves several key steps:
A notable patent describes a method that combines atracurium intermediates with methyl benzenesulfonate and an insoluble base in a solvent like acetonitrile. This method aims to enhance purity and reduce impurities in the final product .
Atracurium besylate possesses a complex molecular structure characterized by multiple stereochemical configurations. The structural formula can be represented as follows:
The molecule features four stereogenic centers, resulting in ten possible stereoisomers due to its symmetry . The predominant isomer has a methyl group attached to the quaternary nitrogen projecting opposite to the adjacent substituted-benzyl moiety, existing in a ratio of approximately 3:1.
Atracurium besylate undergoes hydrolysis via Hofmann elimination at physiological pH (7.4) and temperature (37°C), which is crucial for its pharmacological action. This reaction leads to the breakdown of the compound into inactive metabolites, allowing for rapid recovery from neuromuscular blockade after surgical procedures . The compound's stability under various conditions also contributes to its effectiveness as a muscle relaxant.
Atracurium besylate acts by blocking the transmission of nerve impulses at the neuromuscular junction. It competes with acetylcholine for binding at nicotinic receptors on the motor end plate, leading to muscle relaxation. The onset of action typically occurs within 2-3 minutes following intravenous administration, with a duration of approximately 30-60 minutes depending on dosage and individual patient factors .
The unique aspect of atracurium's mechanism is its dual pathway for degradation: spontaneous breakdown through Hofmann elimination and enzymatic hydrolysis by plasma esterases. This duality allows it to be safely used in patients with compromised renal or hepatic function .
Atracurium besylate is primarily used in clinical settings as a neuromuscular blocking agent during anesthesia. Its applications include:
The quest for an ideal NMBA culminated in the 1970s with Professor John Stenlake's systematic investigation of benzylisoquinolinium esters at the University of Strathclyde. This research aimed to synthesize a agent devoid of cardiovascular side effects and cumulative toxicity associated with tubocurarine and pancuronium. Atracurium’s molecular design featured ester linkages and quaternary ammonium groups strategically positioned to undergo spontaneous degradation at physiological pH and temperature—a process termed Hofmann elimination. This innovation circumvented dependency on hepatic or renal elimination, addressing a critical unmet need in patients with organ dysfunction [1] [7].
Table 1: Key Milestones in Atracurium Besylate Development
Year | Milestone | Significance |
---|---|---|
1976 | Initial Patent Filing | Protection of stereoselective synthesis and degradation pathways |
1982 | Phase I Clinical Trials | Demonstrated ED95 of 0.2 mg/kg and intermediate duration (44 min) under opioid-based anesthesia |
1983 | FDA Approval (Trade Name: Tracrium) | First commercial launch in the United States |
1985 | WHO Essential Medicine Listing | Recognition as a critical agent for surgical systems |
1990s | Introduction of Cisatracurium | Development of the 1R-cis,1'R-cis isomer with reduced histamine release |
Burroughs Wellcome (later GlaxoWellcome) spearheaded clinical development, with pivotal trials confirming its consistent pharmacokinetics in anephric patients—a landmark finding published in 1984. Unlike older agents, atracurium exhibited no cumulative effects upon redosing, and recovery indices remained stable regardless of infusion duration. This predictable profile facilitated its adoption in complex procedures like cardiac surgery and organ transplantation [1] [4] [8]. Post-approval research solidified its status, leading to inclusion in the WHO Essential Medicines List by 1985, underscoring its global impact on surgical accessibility [1] [8].
Atracurium’s clinical value extends beyond routine intubation. In critical care, it enables precise management of mechanically ventilated patients with acute respiratory distress syndrome (ARDS). Studies demonstrate equivalence to cisatracurium in improving oxygenation and ventilator synchrony, but at significantly lower costs—a key consideration in resource-limited settings [2] [6]. Its organ-independent metabolism proves indispensable in multiorgan failure, where metabolite accumulation poses minimal risk compared to renally excreted alternatives like vecuronium [7] [9].
In specialized surgeries, atracurium synergizes with emerging techniques:
Table 2: Clinical Applications vs. Pharmacokinetic Advantages
Clinical Scenario | Pharmacokinetic Advantage | Outcome Benefit |
---|---|---|
Hepatic Failure Surgery | Hofmann elimination unchanged | Stable duration without dose adjustment |
ICU Long-Term Infusion | Laudanosine clearance preserved | Lower seizure risk vs. historical controls |
Traumatic Brain Injury | No ICP elevation | Safe for brief paralysis during noxious stimuli |
The COVID-19 pandemic underscored atracurium’s resilience during NMBA shortages. Adjuncts like magnesium or dexmedetomidine reduced dosing requirements by 30–40%, extending supplies without compromising blockade efficacy [2]. This adaptability exemplifies its enduring relevance amid evolving critical care challenges [2] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0